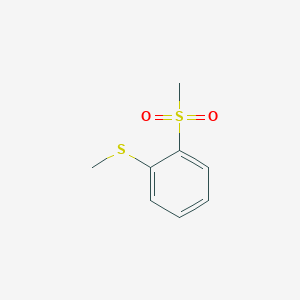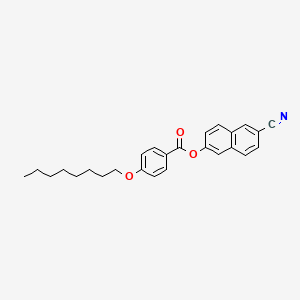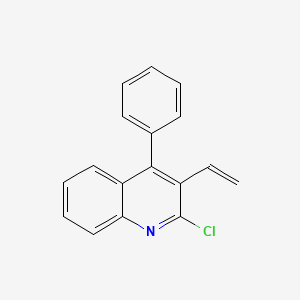![molecular formula C15H11N3 B14616213 7H-Pyrimido[5,4-c]carbazole, 7-methyl- CAS No. 59943-54-3](/img/structure/B14616213.png)
7H-Pyrimido[5,4-c]carbazole, 7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrimido[5,4-c]carbazole, 7-methyl- is a heterocyclic compound that belongs to the class of pyrimido[5,4-c]carbazoles. These compounds are characterized by a fused ring system that includes both pyrimidine and carbazole moieties. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to these compounds, making them of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrimido[5,4-c]carbazole, 7-methyl- typically involves the reaction of aminobenzimidazoles with bifunctional synthetic equivalents. One common method is the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives in ethanol under basic catalysis . Another approach involves the use of multicomponent reactions to construct the pyrimidobenzimidazole structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrimido[5,4-c]carbazole, 7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
7H-Pyrimido[5,4-c]carbazole, 7-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7H-Pyrimido[5,4-c]carbazole, 7-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidines: Another class of bicyclic compounds with similar chemical properties and applications.
Carbazole Derivatives: Compounds containing the carbazole moiety, known for their diverse biological and photophysical properties.
Uniqueness: 7H-Pyrimido[5,4-c]carbazole, 7-methyl- is unique due to its specific ring fusion pattern and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
59943-54-3 |
|---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
7-methylpyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C15H11N3/c1-18-12-5-3-2-4-11(12)14-13(18)7-6-10-8-16-9-17-15(10)14/h2-9H,1H3 |
InChI Key |
KOILSJUAAKKVNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C4=NC=NC=C4C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)


![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)



![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)

